![molecular formula C19H17IO B14198933 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane CAS No. 919482-54-5](/img/structure/B14198933.png)
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is an organic compound with the molecular formula C₁₉H₁₇IO. This compound is characterized by the presence of an oxolane ring, a phenyl group, and an iodo-substituted phenylmethyl group. It is of interest in various fields of chemical research due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane exerts its effects involves its interaction with specific molecular targets. The presence of the iodo group and the oxolane ring allows for unique reactivity and binding properties. The compound may participate in various pathways, depending on the functional groups present and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethenylidene-2-[(2-bromophenyl)methyl]-5-phenyloxolane
- 3-Ethenylidene-2-[(2-chlorophenyl)methyl]-5-phenyloxolane
- 3-Ethenylidene-2-[(2-fluorophenyl)methyl]-5-phenyloxolane
Uniqueness
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodo group can participate in specific substitution reactions that are not as readily achievable with other halogens.
Propriétés
Numéro CAS |
919482-54-5 |
|---|---|
Formule moléculaire |
C19H17IO |
Poids moléculaire |
388.2 g/mol |
InChI |
InChI=1S/C19H17IO/c1-2-14-12-19(15-8-4-3-5-9-15)21-18(14)13-16-10-6-7-11-17(16)20/h3-11,18-19H,1,12-13H2 |
Clé InChI |
RNDFSCRLUPDMKS-UHFFFAOYSA-N |
SMILES canonique |
C=C=C1CC(OC1CC2=CC=CC=C2I)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
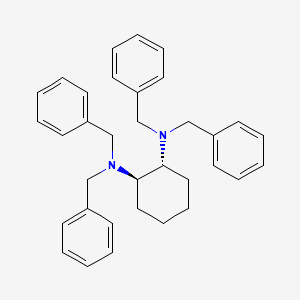
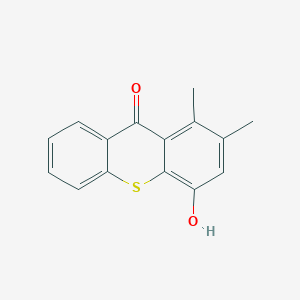
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
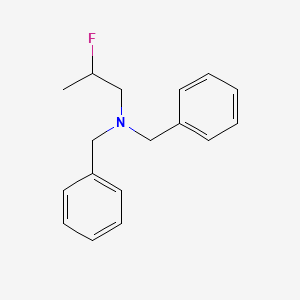
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
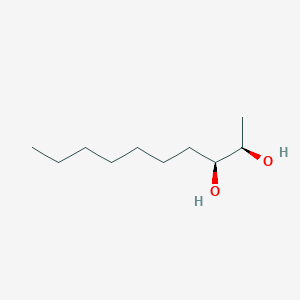
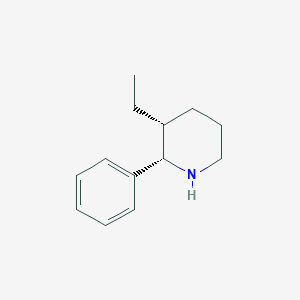
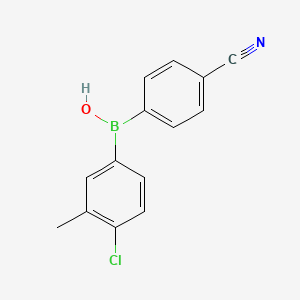



![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
